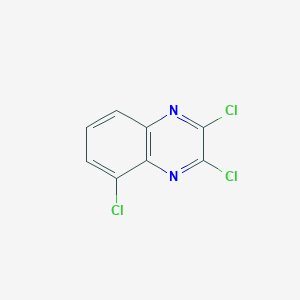

2,3,5-Trichloroquinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,5-Trichloroquinoxaline is a chemical compound with the CAS Number: 2958-86-3 . It has a molecular weight of 233.48 and its IUPAC name is this compound .

Synthesis Analysis

Quinoxalines and their derivatives belong to an important class of bicyclic aromatic heterocyclic system, also known as benzopyrazines . A wide range of synthetic strategies is reported in this significant area of research . The synthesis of quinoxaline derivatives follows environmentally benign approaches .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H3Cl3N2/c9-4-2-1-3-5-6 (4)13-8 (11)7 (10)12-5/h1-3H . The InChI key is FJUXLHCHAWOMEV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 142-143 .科学的研究の応用

Antimicrobial Properties

Research on quinoxaline derivatives, including those related to 2,3,5-Trichloroquinoxaline, has shown promising antimicrobial properties. Singh et al. (2010) explored the synthesis of various quinoxaline derivatives and evaluated their antimicrobial activity. These compounds showed potential in combating microbial infections due to their ability to inhibit the growth of bacteria and fungi (Singh et al., 2010).

Potential in Treating Infectious Diseases

The study of quinoxaline derivatives extends to their potential in treating various infectious diseases. For example, research has been conducted on the efficacy of chloroquine and hydroxychloroquine, chemicals structurally similar to quinoxaline, in the treatment of COVID-19. This highlights the significance of quinoxaline derivatives in the realm of antiviral research (Touret & de Lamballerie, 2020).

Inhibitory Effects on Serotonin Receptors

Mahesh et al. (2004) synthesized a series of 3-chloroquinoxaline-2-carboxamides and evaluated their serotonin (5-HT3) receptor antagonistic activities. This research suggests that quinoxaline derivatives could have applications in neurological disorders or as potential treatments for conditions influenced by serotonin receptors (Mahesh et al., 2004).

Anti-Tubercular Potential

A series of quinoxaline-1,4-di-N-oxide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. This study by Srinivasarao et al. (2020) indicates the potential of quinoxaline derivatives in the treatment of tuberculosis, an infectious disease caused by bacteria (Srinivasarao et al., 2020).

Enzyme Inhibition Properties

The capability of triclosan, a compound related to quinoxaline, to act as a potent inhibitor of the enzyme enoyl-acyl carrier protein reductase, provides insight into the potential enzyme inhibition properties of quinoxaline derivatives. This research by Levy et al. (1999) could be relevant in understanding the broader applications of quinoxaline derivatives in biochemistry and pharmacology (Levy et al., 1999).

Safety and Hazards

The safety information for 2,3,5-Trichloroquinoxaline includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

将来の方向性

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . Therefore, to fulfill the need of the scientific community, tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

特性

IUPAC Name |

2,3,5-trichloroquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-4-2-1-3-5-6(4)13-8(11)7(10)12-5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUXLHCHAWOMEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B2396183.png)

![7-(3-propan-2-yloxypropyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2396197.png)

![N-(2-ethyl-6-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide](/img/structure/B2396198.png)